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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzisoxazole

Cat. No.: B15335985

Get Quote

Core Directive & Executive Summary
This guide provides a comprehensive technical analysis of 3-Amino-4-methoxy-1,2-

benzisoxazole (CAS: 177995-40-3), a specialized heterocyclic scaffold utilized in medicinal

chemistry.[1] Unlike common benzisoxazole derivatives found in blockbuster antipsychotics

(e.g., Risperidone, which utilizes the 6-fluoro isomer), the 4-methoxy isomer presents unique

steric and electronic properties due to the "peri-like" substitution pattern adjacent to the

isoxazole bridgehead.

This document is structured to serve researchers and drug development professionals, moving

from fundamental physicochemical properties to robust synthetic protocols and reactivity

profiles.

Physicochemical Profile
The compound is a fused bicyclic aromatic system where a benzene ring is fused to an

isoxazole ring.[2][3] The presence of the methoxy group at the C-4 position (adjacent to the ring

fusion) introduces significant steric bulk near the 3-amino group, influencing both receptor

binding affinities and synthetic reactivity.
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Table 1: Chemical Identity & Properties
Property Data

Chemical Name 3-Amino-4-methoxy-1,2-benzisoxazole

IUPAC Name 4-Methoxy-1,2-benzoxazol-3-amine

CAS Number 177995-40-3

Molecular Formula C₈H₈N₂O₂

Molecular Weight 164.16 g/mol

SMILES COC1=CC=CC2=C1C(=NO2)N

InChI Key YFNIGSJHKGKXEQ-UHFFFAOYSA-N

Appearance Off-white to pale yellow solid

Melting Point 140–142 °C

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in water

pKa (Calculated)
~2.5 (conjugate acid of amine), ~ -1.5 (isoxazole

N)

LogP ~1.2 (Predicted)

Synthetic Methodologies
The synthesis of 3-amino-1,2-benzisoxazoles is non-trivial due to the need to construct the N–

O bond while simultaneously forming the isoxazole ring. The most robust and scalable method

involves the cyclization of o-fluorobenzonitriles using acetohydroxamic acid as an oxygen

nucleophile equivalent.

Protocol: Cyclization via Acetohydroxamic Acid
This protocol avoids the use of unstable hydroxylamine free base and provides higher yields

through a specific SNAr mechanism followed by cyclization.

Reaction Scheme:
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Precursor: 2-Fluoro-6-methoxybenzonitrile.

Reagents: Acetohydroxamic acid (

), Potassium tert-butoxide (

).

Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Methodology
Reagent Preparation:

In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen

inlet, dissolve Acetohydroxamic acid (1.2 equiv) in anhydrous DMF (0.5 M concentration

relative to substrate).

Cool the solution to 0 °C in an ice bath.

Add Potassium tert-butoxide (2.5 equiv) portion-wise. The solution will thicken; stir for 30

minutes to generate the potassium acetohydroxamate anion.

Substrate Addition:

Add 2-Fluoro-6-methoxybenzonitrile (1.0 equiv) dissolved in a minimal amount of DMF

dropwise to the reaction mixture.

Note on Regiochemistry: The starting material must be substituted at the 6-position

(relative to the nitrile at 1 and fluoro at 2) to yield the 4-methoxy product.

Reaction & Cyclization:

Allow the mixture to warm to Room Temperature (25 °C).

Stir for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

Mechanistic Insight: The hydroxamate oxygen displaces the fluorine (SNAr). The resulting

intermediate undergoes intramolecular nucleophilic attack by the amide nitrogen onto the
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nitrile carbon. Subsequent hydrolysis of the acetyl group (often in situ or during workup)

yields the free amine.

Workup & Purification:

Quench the reaction by pouring into ice-cold water (5x reaction volume).

Extract with Ethyl Acetate (3x).

Wash combined organics with Brine (2x) to remove DMF.

Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(Silica gel, Gradient 0-40% EtOAc in Hexanes).

Visualization: Synthetic Pathway

2-Fluoro-6-methoxybenzonitrile

[Amidoxime Intermediate]

SNAr (F displacement)

Acetohydroxamic Acid
+ KOtBu / DMF

3-Amino-4-methoxy-1,2-benzisoxazole
(CAS: 177995-40-3)

Cyclization & Deacetylation

Click to download full resolution via product page

Caption: Synthetic route from o-fluorobenzonitrile precursor via acetohydroxamic acid mediated

cyclization.

Reactivity & Derivatization
The 3-amino-1,2-benzisoxazole scaffold is versatile but possesses specific sensitivities,

particularly regarding ring stability under basic conditions.

Chemical Stability (The Kemp Elimination Risk)
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Benzisoxazoles are susceptible to base-catalyzed ring opening (Kemp elimination). Strong

bases can deprotonate the 3-amino group or attack the C-3 position, leading to ring cleavage

to form o-hydroxybenzonitriles (salicylonitriles).

Operational Implication: Avoid strongly alkaline conditions (> pH 12) during derivatization.

Use mild bases like Pyridine or

.

Functionalization Logic
Acylation/Sulfonylation: The exocyclic amine is nucleophilic but sterically hindered by the 4-

methoxy group. Reactions with acid chlorides or sulfonyl chlorides require forcing conditions

or highly active electrophiles.

Sandmeyer-Type Reactions: The primary amine can be diazotized (

) to form the diazonium salt, allowing substitution with Halogens (Cl, Br, I) or Hydroxyl
groups. This is a key pathway to 3-halo-1,2-benzisoxazoles, which are precursors for
Suzuki/Buchwald couplings.

Visualization: Reactivity Network

3-Amino-4-methoxy-
1,2-benzisoxazole

N-Acylation
(Ac2O / Pyridine)

Diazotization
(NaNO2 / HX)

Ring Opening
(Strong Base / Heat)

Kemp Elimination

N-(4-methoxy-1,2-benzisoxazol-3-yl)acetamide 3-Halo-4-methoxy-1,2-benzisoxazole
(Coupling Partner)

CuX

2-Hydroxy-6-methoxybenzonitrile
(Degradation Product)
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Caption: Reactivity profile highlighting functionalization pathways and the base-sensitivity

degradation risk.

Pharmaceutical Applications
Scaffold Significance
The 1,2-benzisoxazole moiety is a bioisostere of the indole and benzothiophene rings. It is a

privileged structure in atypical antipsychotics (e.g., Risperidone, Paliperidone, Iloperidone).

Pharmacophore Role: The benzisoxazole ring typically engages in

-

stacking interactions with aromatic residues (e.g., Trp, Phe) in GPCR binding pockets
(Dopamine

, Serotonin

).

4-Methoxy Specificity: The 4-methoxy group provides a specific electronic donation into the

ring and creates a steric clash that can lock the conformation of N-substituted derivatives,

potentially increasing selectivity for specific receptor subtypes compared to the 6-fluoro

analogs.

Safety & Handling (MSDS Highlights)
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

Handling: Handle in a fume hood. Avoid dust formation.

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Light sensitive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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